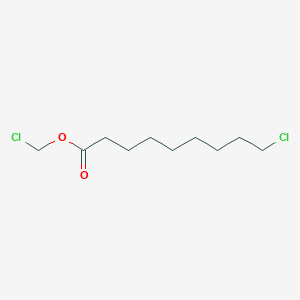![molecular formula C13H22O6 B14422139 acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol CAS No. 82078-77-1](/img/structure/B14422139.png)
acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol is a compound that belongs to the class of bicyclic alcohols. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes two hydroxyl groups and an acetic acid moiety. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol typically involves the use of starting materials such as bicyclo[3.1.1]hept-3-ene derivatives. One common synthetic route includes the hydroxylation of the bicyclic structure followed by esterification with acetic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the final product .
化学反应分析
Types of Reactions
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents .
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted bicyclic compounds. These products have diverse applications in chemical synthesis and industrial processes .
科学研究应用
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and acetic acid moiety allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects .
相似化合物的比较
Similar Compounds
Bicyclo[3.1.1]hept-2-ene: Shares a similar bicyclic structure but lacks the hydroxyl groups and acetic acid moiety.
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: Another bicyclic compound with different substituents.
Uniqueness
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl groups and an acetic acid moiety allows for diverse chemical transformations and interactions with biological targets .
属性
CAS 编号 |
82078-77-1 |
|---|---|
分子式 |
C13H22O6 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol |
InChI |
InChI=1S/C9H14O2.2C2H4O2/c1-8(2)6-3-4-9(10,11)7(8)5-6;2*1-2(3)4/h3-4,6-7,10-11H,5H2,1-2H3;2*1H3,(H,3,4)/t6-,7+;;/m0../s1 |
InChI 键 |
XEYCSQCKTCEJPJ-AUCRBCQYSA-N |
手性 SMILES |
CC(=O)O.CC(=O)O.CC1([C@@H]2C[C@H]1C(C=C2)(O)O)C |
规范 SMILES |
CC(=O)O.CC(=O)O.CC1(C2CC1C(C=C2)(O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


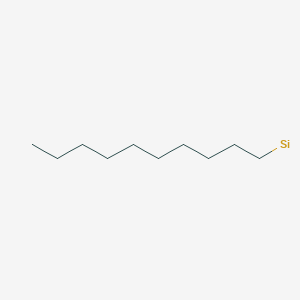
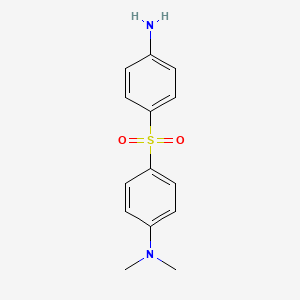
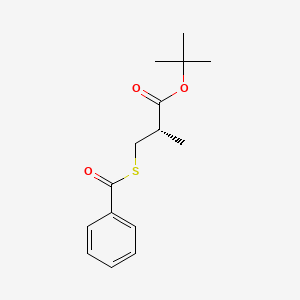
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)



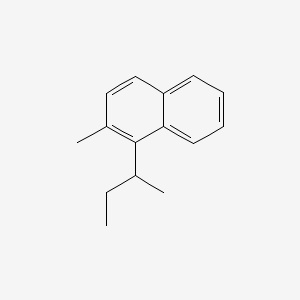

![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
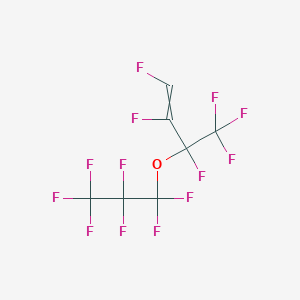
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
